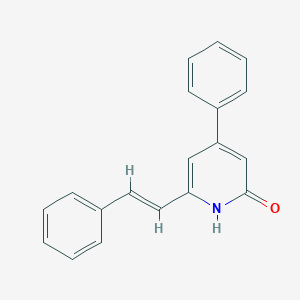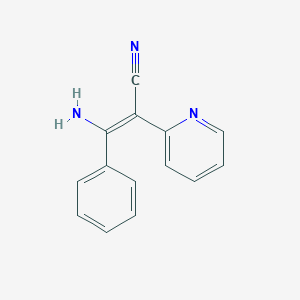
3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine-based compound that is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile is not yet fully understood. However, studies have shown that it may exert its anticancer and antitumor effects by inhibiting specific enzymes and pathways involved in cell proliferation and survival. It may also act as an antioxidant and anti-inflammatory agent, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile may have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It may also protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, it has been shown to have low toxicity and high stability, making it a promising compound for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile is its high stability and low toxicity, which makes it suitable for use in various lab experiments. However, one of the limitations is the limited availability of the compound, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a material for use in OLEDs and organic solar cells. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Conclusion:
In conclusion, 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its potential as an anticancer and antitumor agent, a neuroprotective agent, and a material for use in OLEDs and organic solar cells. Further research is needed to fully understand its mechanism of action and to explore its potential in future applications.
Synthesemethoden
The synthesis of 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile involves a multi-step process. The first step involves the reaction of 2-chloro-3-phenylpyridine with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to form 3-phenyl-2-pyridinylmethanol. The second step involves the reaction of 3-phenyl-2-pyridinylmethanol with acrylonitrile in the presence of potassium tert-butoxide and DMSO to form 3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile. This synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-phenyl-2-pyridin-2-ylacrylonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer and antitumor properties. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, it has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells.
Eigenschaften
Molekularformel |
C14H11N3 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
(Z)-3-amino-3-phenyl-2-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H11N3/c15-10-12(13-8-4-5-9-17-13)14(16)11-6-2-1-3-7-11/h1-9H,16H2/b14-12+ |
InChI-Schlüssel |
TXNREZNAWHNHEA-WYMLVPIESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(/C#N)\C2=CC=CC=N2)/N |
SMILES |
C1=CC=C(C=C1)C(=C(C#N)C2=CC=CC=N2)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C#N)C2=CC=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
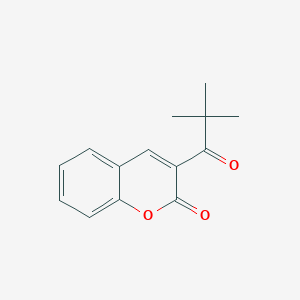
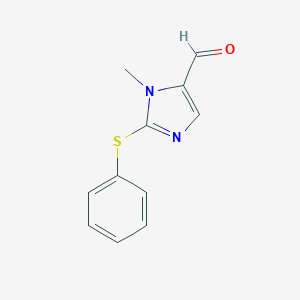
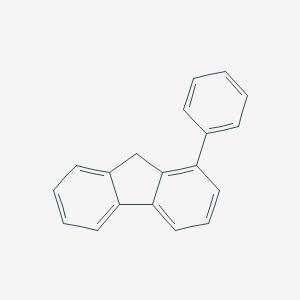
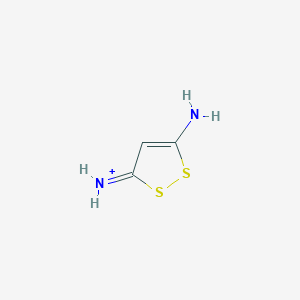
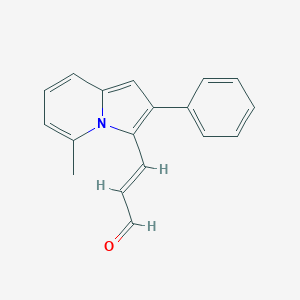
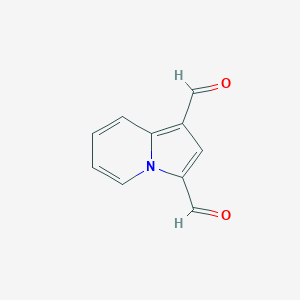
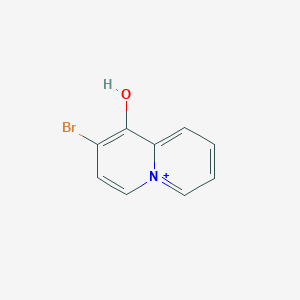
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)

![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
